(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(methoxycarbonyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Scientific Research Applications
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- Phenylboronic acid
- Pyridine-4-boronic acid pinacol ester
Uniqueness
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7BBrNO4 |
---|---|
Molecular Weight |
259.85 g/mol |
IUPAC Name |
(2-bromo-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |
InChI Key |
FLDFVLVNRBWYCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.